3,3,5-Trimethylazepan-2-one
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Overview
Description
3,3,5-Trimethylazepan-2-one is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of three methyl groups attached to the azepane ring, specifically at the 3rd and 5th positions, and a ketone functional group at the 2nd position. It is a versatile compound with various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylazepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3,5-trimethylhexanoic acid with ammonia or an amine under dehydrating conditions can yield the desired azepanone. Another method involves the reduction of 3,3,5-trimethylazepane-2,7-dione using suitable reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic hydrogenation processes. For example, the hydrogenation of isophorone in the presence of a suitable catalyst can produce 3,3,5-trimethylcyclohexanone, which can then be further processed to obtain the azepanone derivative .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azepanones.
Scientific Research Applications
3,3,5-Trimethylazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylazepan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the azepane ring can interact with biological receptors. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanone: Similar in structure but lacks the azepane ring.
3,3,5-Trimethylhexanoic acid: Precursor in the synthesis of the azepanone.
Azepane: The parent compound without the methyl groups and ketone functionality.
Uniqueness
3,3,5-Trimethylazepan-2-one is unique due to the presence of both the azepane ring and the ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,3,5-trimethylazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-10-8(11)9(2,3)6-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVSGNGFXZMOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776482 |
Source
|
Record name | 3,3,5-Trimethylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21876-27-7 |
Source
|
Record name | 3,3,5-Trimethylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70776482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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